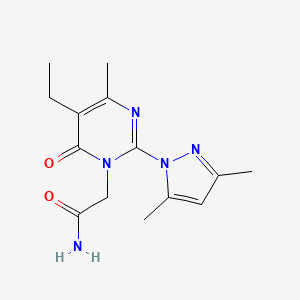
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole moiety linked to a pyrimidine structure, which is known for its diverse biological activities. The IUPAC name is 2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-propan-2-ylacetamide. The molecular formula is C17H25N5O2, and it has a molecular weight of approximately 325.42 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of 3,5-dimethylpyrazole with an appropriate pyrimidine derivative under controlled conditions, often utilizing potassium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Condensation | 3,5-dimethylpyrazole + pyrimidine derivative | K2CO3, DMSO, heat |
| 2 | Purification | Recrystallization/Chromatography | Varies by method |
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For example, compounds derived from pyrazole exhibited significant cytotoxic effects against various cancer cell lines. In one study, derivatives showed IC50 values ranging from 5.00 µM to 29.85 µM against SH-SY5Y and C6 cell lines . Notably, one derivative demonstrated an IC50 of 5.13 µM on the C6 glioma cell line, indicating strong selective activity against cancer cells while sparing healthy cells.
Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells and causing cell cycle arrest at the G0/G1 phase. Flow cytometry analysis revealed that late apoptosis was the primary mode of cell death induced by these compounds .
Enzyme Inhibition
The compound may also interact with specific enzymes or receptors due to its structural features. Pyrazole derivatives are known to modulate enzyme activity, which can lead to therapeutic effects in various diseases beyond cancer, including inflammation and metabolic disorders.
Case Studies
Several case studies have documented the efficacy of pyrazole-based compounds in preclinical models:
- Study on Glioma Treatment : A derivative demonstrated significant cytotoxicity against C6 glioma cells with minimal effects on normal L929 cells. The study concluded that such compounds could be developed into effective treatments for glioma .
- Mechanistic Studies : Research indicated that certain pyrazole derivatives inhibited tubulin polymerization, akin to the action of established chemotherapeutic agents like colchicine. This suggests potential for developing new anticancer therapies targeting microtubule dynamics .
Propiedades
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-5-11-10(4)16-14(18(13(11)21)7-12(15)20)19-9(3)6-8(2)17-19/h6H,5,7H2,1-4H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTPODWNILXBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)N)N2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














